molecular formula C21H18O2 B2479260 (3S)-3-(2-hydroxyphenyl)-1,3-diphenylpropan-1-one CAS No. 2058772-12-4

(3S)-3-(2-hydroxyphenyl)-1,3-diphenylpropan-1-one

Cat. No.: B2479260
CAS No.: 2058772-12-4
M. Wt: 302.373
InChI Key: FBSAPBMBVZHFQT-IBGZPJMESA-N
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Description

(3S)-3-(2-hydroxyphenyl)-1,3-diphenylpropan-1-one is an organic compound with a complex structure that includes a hydroxyphenyl group and two phenyl groups attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(2-hydroxyphenyl)-1,3-diphenylpropan-1-one typically involves the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base, such as sodium hydroxide, to form the intermediate chalcone. This intermediate is then subjected to a catalytic hydrogenation process to yield the final product. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Ethanol or methanol

    Catalyst: Palladium on carbon (Pd/C)

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves:

    Reactants: 2-hydroxyacetophenone and benzaldehyde

    Catalyst: Palladium on carbon

    Solvent: Ethanol

    Temperature: Controlled to maintain optimal reaction rates

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(2-hydroxyphenyl)-1,3-diphenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of (3S)-3-(2-oxophenyl)-1,3-diphenylpropan-1-one.

    Reduction: Formation of (3S)-3-(2-hydroxyphenyl)-1,3-diphenylpropan-1-ol.

    Substitution: Formation of brominated derivatives of the compound.

Scientific Research Applications

(3S)-3-(2-hydroxyphenyl)-1,3-diphenylpropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (3S)-3-(2-hydroxyphenyl)-1,3-diphenylpropan-1-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation and oxidative stress, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-hydroxyphenyl)benzoxazole
  • (2-hydroxyphenyl)benzothiazole
  • (2-hydroxyphenyl)benzimidazole

Uniqueness

(3S)-3-(2-hydroxyphenyl)-1,3-diphenylpropan-1-one is unique due to its specific structural configuration and the presence of both hydroxyphenyl and diphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(3S)-3-(2-hydroxyphenyl)-1,3-diphenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O2/c22-20-14-8-7-13-18(20)19(16-9-3-1-4-10-16)15-21(23)17-11-5-2-6-12-17/h1-14,19,22H,15H2/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSAPBMBVZHFQT-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CC(=O)C2=CC=CC=C2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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